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Compound of Interest

Compound Name: L-Leucinol

Cat. No.: B1674794 Get Quote

This guide provides an in-depth overview of the spectroscopic data for L-Leucinol ((2S)-2-

amino-4-methylpentan-1-ol), a chiral amino alcohol derived from L-leucine. It is a valuable

building block in synthetic organic chemistry, particularly for the synthesis of chiral ligands,

auxiliaries, and pharmaceutical intermediates. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural and spectroscopic properties of L-Leucinol (MW: 117.19 g/mol ) are

summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for L-Leucinol Solvent: Chloroform-d (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~3.54 dd 1H
H-1a (-CHₐHₙ-
OH)

J = 10.4, 3.8 Hz

~3.24 dd 1H
H-1b (-CHₐHₙ-

OH)
J = 10.4, 7.6 Hz

~2.90 m 1H H-2 (-CH-NH₂) -

~2.52 br s 3H -NH₂, -OH -

~1.67 m 1H H-4 (-CH-(CH₃)₂) J = 6.5, 6.3 Hz

~1.18 t 2H H-3 (-CH₂-) -

~0.93 d 3H
H-5a (-

CH(CH₃)₂)
J = 6.5 Hz

| ~0.90 | d | 3H | H-5b (-CH(CH₃)₂) | J = 6.3 Hz |

Data sourced from ChemicalBook.[1]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for L-Leucinol Solvent: Chloroform-d (CDCl₃)

Predicted Chemical Shift (δ) ppm Assignment

65 - 70 C-1 (-CH₂OH)

55 - 60 C-2 (-CH-NH₂)

40 - 45 C-3 (-CH₂-)

24 - 28 C-4 (-CH-(CH₃)₂)

| 21 - 24 | C-5 (-CH(CH₃)₂) |
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Note: These are estimated chemical shifts based on typical values for similar functional groups.

Experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for L-Leucinol

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3550 - 3200 Strong, Broad O-H stretch Alcohol (H-bonded)

3500 - 3300 Medium N-H stretch Primary Amine

2960 - 2850 Strong C-H stretch Alkyl (sp³ C-H)

1650 - 1580 Medium N-H bend Primary Amine

1470 - 1430 Medium C-H bend CH₂, CH₃

1385 - 1365 Medium C-H bend
Isopropyl gem-

dimethyl

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

Note: These are representative frequency ranges. The exact peak positions can vary based on

the sample preparation method and physical state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for L-Leucinol Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Assignment

117 Low [M]⁺ (Molecular Ion)

86 High [M - CH₂OH]⁺

44 High [CH₂=NH₂]⁺

| 30 | High | [CH₂=NH₂]⁺ |

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of L-Leucinol.

Sample Preparation:

Accurately weigh approximately 5-10 mg of L-Leucinol.

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube

is adequate for the spectrometer (~4 cm).

Instrument Setup (for a standard 400 MHz spectrometer):

Insert the sample into the spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical TMS peak.
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Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

Use a standard single-pulse experiment.

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

Process the resulting Free Induction Decay (FID) with an exponential window function and

perform a Fourier transform.

Phase the spectrum and reference the TMS peak to 0.00 ppm.

Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural

abundance of ¹³C.

Process the FID, reference the CDCl₃ solvent peak to 77.16 ppm, and analyze the

resulting spectrum.

IR Spectroscopy Protocol
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of L-Leucinol.

Sample Preparation (Thin Film Method):
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Since L-Leucinol can be a low-melting solid or viscous liquid, the thin film method is

appropriate.

Place a small drop of neat L-Leucinol directly onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top and gently press to create a thin, uniform liquid film

between the plates.

Alternatively, dissolve a few milligrams of the sample in a volatile solvent (e.g.,

dichloromethane), drop the solution onto a single salt plate, and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrument Setup and Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric H₂O and CO₂ absorptions.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The data is collected over a range of 4000 to 400 cm⁻¹.

Data Analysis:

Process the spectrum to show percent transmittance (%T) versus wavenumber (cm⁻¹).

Identify and label the major absorption bands corresponding to the functional groups

present in L-Leucinol.

Mass Spectrometry Protocol
Objective: To obtain an Electron Ionization (EI) mass spectrum of L-Leucinol.

Sample Introduction:
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Prepare a dilute solution of L-Leucinol in a volatile organic solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 10-100 µg/mL.

The sample can be introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., a polar

capillary column) and temperature program must be selected to ensure proper elution of

the analyte.

Ionization and Mass Analysis:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion

(M⁺), which may subsequently fragment.

The resulting ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge

ratio (m/z).

Detection and Data Analysis:

An electron multiplier detects the separated ions, generating a signal proportional to their

abundance.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

Analyze the major fragment peaks to gain insight into the molecule's structure. Common

fragmentation pathways for amino alcohols include the loss of the hydroxymethyl group (-

CH₂OH) and cleavage alpha to the nitrogen atom.

Experimental Workflow Visualization
The following diagram illustrates the logical flow for the spectroscopic analysis of L-Leucinol.
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Fig 1. Workflow for Spectroscopic Analysis of L-Leucinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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